2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate
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Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate is an organic compound that features a benzoate ester linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate typically involves a multi-step process:
Formation of the Sulfonamide: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with hexylamine to form 2-[(4-Methylbenzene-1-sulfonyl)amino]hexane.
Esterification: The next step is the esterification of the sulfonamide with benzoic acid or its derivatives under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzoate ester moiety may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl acetate
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate is unique due to its specific combination of a benzoate ester and a sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate, also known as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H23NO3S
- Molecular Weight : Approximately 321.44 g/mol
- CAS Number : 920801-90-7
The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, a study on sulfonamide derivatives demonstrated their effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the specific derivative used .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 10 |
S. aureus | 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamide compounds are well-documented. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interfere with bacterial folate synthesis, similar to other sulfonamides. By inhibiting dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to folate, which is essential for bacterial growth .
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
Anti-inflammatory Effects in Animal Models
In animal models of inflammation, administration of sulfonamide derivatives resulted in reduced paw edema and lower levels of inflammatory markers in serum. This suggests that the compound may offer therapeutic benefits in conditions characterized by excessive inflammation .
Properties
CAS No. |
918943-75-6 |
---|---|
Molecular Formula |
C20H25NO4S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]hexyl benzoate |
InChI |
InChI=1S/C20H25NO4S/c1-3-4-10-18(15-25-20(22)17-8-6-5-7-9-17)21-26(23,24)19-13-11-16(2)12-14-19/h5-9,11-14,18,21H,3-4,10,15H2,1-2H3 |
InChI Key |
DMUYRRQMGGAMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC(=O)C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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